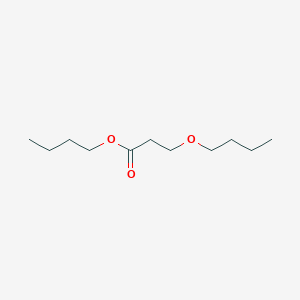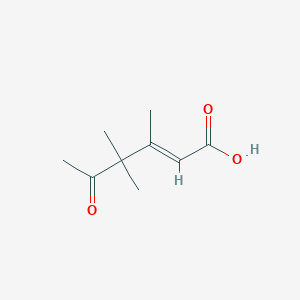
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is an organic compound with the molecular formula C9H14O3 It is known for its unique structure, which includes a hexenoic acid backbone with three methyl groups and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method is the aldol condensation of 3,4,4-trimethyl-2-pentanone with acetic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid involves its interaction with molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds and interact with enzymes, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,4-Trimethyl-2-hexenoic acid: Similar structure but lacks the keto group.
5-Hydroxy-3,4,4-trimethyl-2-hexenoic acid: Contains a hydroxyl group instead of a keto group.
3,4,4-Trimethyl-5-oxo-hexanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is unique due to the presence of both the keto group and the specific arrangement of methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
14919-56-3 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+ |
InChI-Schlüssel |
SEWNGIZDLCBMTA-AATRIKPKSA-N |
SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Isomerische SMILES |
C/C(=C\C(=O)O)/C(C)(C)C(=O)C |
Kanonische SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Key on ui other cas no. |
90612-53-6 |
Synonyme |
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


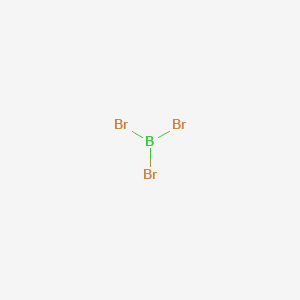
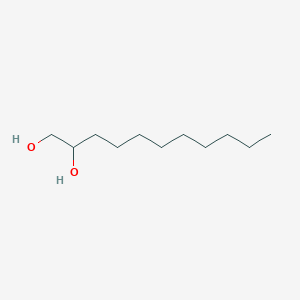
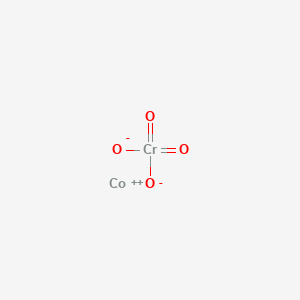
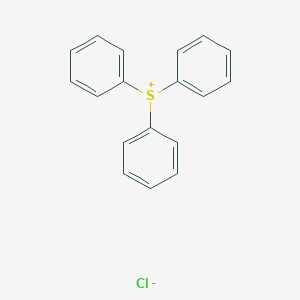
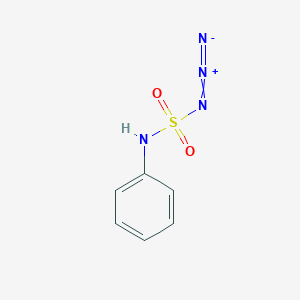
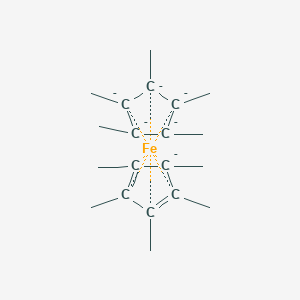
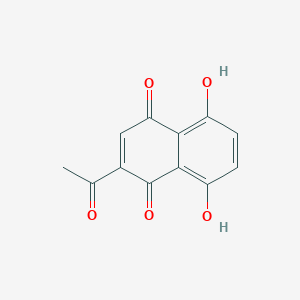

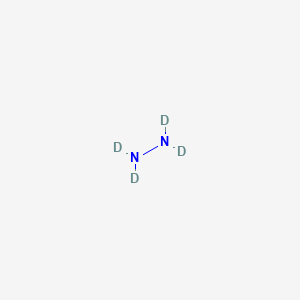
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
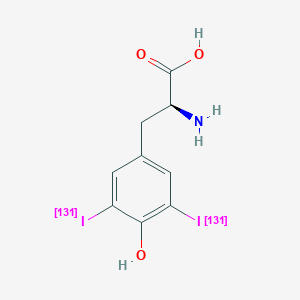
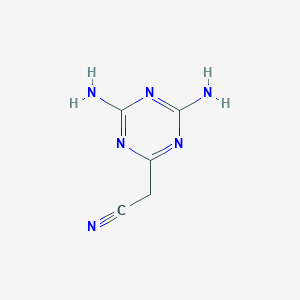
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
